molecular formula C5H6N6 B584506 2,4,6-Triaminopyrimidine-5-carbonitrile CAS No. 465531-97-9

2,4,6-Triaminopyrimidine-5-carbonitrile

Cat. No.: B584506
CAS No.: 465531-97-9
M. Wt: 150.145
InChI Key: OXBKPLFFXBNIHW-UHFFFAOYSA-N
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Description

2,4,6-Triaminopyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H6N6. It is a derivative of pyrimidine, characterized by the presence of three amino groups at positions 2, 4, and 6, and a nitrile group at position 5. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triaminopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrimidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Triaminopyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triaminopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups allow for hydrogen bonding and electrostatic interactions, facilitating binding to active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    2,4,6-Triaminopyrimidine: Lacks the nitrile group at position 5.

    2,4-Diaminopyrimidine-5-carbonitrile: Lacks the amino group at position 6.

    2,6-Diaminopyrimidine-5-carbonitrile: Lacks the amino group at position 4.

Uniqueness: 2,4,6-Triaminopyrimidine-5-carbonitrile is unique due to the presence of three amino groups and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various derivatives and pharmaceutical agents .

Properties

IUPAC Name

2,4,6-triaminopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-1-2-3(7)10-5(9)11-4(2)8/h(H6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBKPLFFXBNIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676379
Record name 2,4,6-Triaminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465531-97-9
Record name 2,4,6-Triaminopyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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